1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methylideneamino]methanimine
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Overview
Description
1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methylideneamino]methanimine is a chemical compound characterized by the presence of two 2,4-dichlorophenyl groups connected through a methanimine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methylideneamino]methanimine typically involves the reaction of 2,4-dichlorobenzaldehyde with 2,4-dichloroaniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the methanimine linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methylideneamino]methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the methanimine linkage to an amine group.
Substitution: The compound can participate in substitution reactions, particularly involving the chlorine atoms on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methylideneamino]methanimine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methylideneamino]methanimine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorophenyl 2,4-Dichlorobenzoate
- Ethyl (2,4-dichlorophenyl)(1-piperidinyl)acetate hydrochloride
- 1-(2,4-Dichlorophenyl)-2-(4H-1,2,4-triazol-4-yl)ethanone
Uniqueness
1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methylideneamino]methanimine is unique due to its specific methanimine linkage and the presence of two 2,4-dichlorophenyl groups. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
6319-33-1 |
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Molecular Formula |
C14H8Cl4N2 |
Molecular Weight |
346.0 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methylideneamino]methanimine |
InChI |
InChI=1S/C14H8Cl4N2/c15-11-3-1-9(13(17)5-11)7-19-20-8-10-2-4-12(16)6-14(10)18/h1-8H |
InChI Key |
VOXSRYYLVMOEEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=NN=CC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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